molecular formula C17H12ClNO3 B1310754 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 862649-87-4

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1310754
CAS No.: 862649-87-4
M. Wt: 313.7 g/mol
InChI Key: OOAGKEQGSBZWNV-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with appropriate amines, followed by cyclization and chlorination steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. The use of rare-earth metal catalysts in water under reflux conditions has also been reported to be effective .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA replication and transcription processes. It targets enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacterial cells. By inhibiting these enzymes, the compound prevents the detachment of topoisomerase II from DNA, leading to bacterial cell death .

Comparison with Similar Compounds

  • Pamaquine
  • Chloroquine
  • Tafenoquine
  • Bulaquine
  • Quinine
  • Mefloquine
  • Amodiaquine

Comparison: 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. For instance, while chloroquine is primarily used as an antimalarial agent, this compound has shown broader applications in anticancer research .

Properties

IUPAC Name

8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-11-7-5-10(6-8-11)15-9-13(17(20)21)12-3-2-4-14(18)16(12)19-15/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAGKEQGSBZWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205234
Record name 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862649-87-4
Record name 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862649-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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